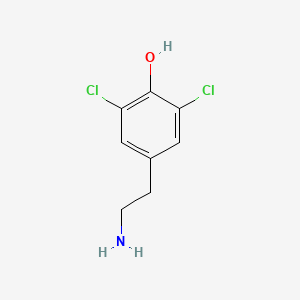

4-(2-Aminoethyl)-2,6-dichlorophenol

Description

Significance of Halogenated Phenolic Amines in Organic Chemistry

Halogenated phenolic amines are a class of organic compounds that feature a phenol (B47542) ring, an amine functional group, and one or more halogen substituents. ncert.nic.innih.gov The introduction of halogens to the phenolic ring profoundly influences the molecule's electronic properties, acidity, and reactivity. Chlorine, being an electron-withdrawing group, increases the acidity of the phenolic hydroxyl group and modifies the nucleophilicity of the aromatic ring.

Amines are a vital class of organic compounds, found in everything from proteins and vitamins to polymers and pharmaceuticals. ncert.nic.in The presence of both an acidic phenolic hydroxyl group and a basic amino group in the same molecule imparts amphoteric properties, allowing for a diverse range of chemical transformations. Halogenated phenolic compounds have been implicated in a variety of biological effects and are noted for their persistence and potential as metabolites of more complex persistent organic pollutants. nih.govnih.gov This dual functionality makes halogenated phenolic amines valuable precursors and intermediates in the synthesis of a wide array of more complex chemical structures, including agrochemicals, dyes, and pharmaceuticals. patsnap.comnoaa.gov

The 2,6-Dichlorophenol (B41786) Scaffold: A Platform for Advanced Functionalization

The 2,6-dichlorophenol core of the molecule serves as a robust and versatile chemical scaffold. A scaffold, in this context, is a central molecular framework upon which other chemical groups can be systematically added to create a family of related compounds. nih.govmdpi.com The chlorine atoms at the 2 and 6 positions sterically hinder the adjacent hydroxyl group, which can influence its reactivity and intermolecular interactions. nih.gov

This specific substitution pattern is instrumental in directing further chemical reactions. For instance, in electrophilic aromatic substitutions, the existing substituents guide incoming groups to specific positions on the ring. The 2,6-dichloro substitution makes the para-position (position 4) a primary site for functionalization, which is a key step in the synthesis of molecules like 4-(2-Aminoethyl)-2,6-dichlorophenol. The 2,6-dichlorophenol unit is a known intermediate in the production of herbicides and insecticides, such as hexaflumuron. orgsyn.orggoogle.com Its derivatives are also explored for their potential in creating advanced materials, such as functionalized polymers and supercapacitors. researchgate.net

Positioning this compound within Contemporary Academic Inquiry

Given the established importance of its constituent parts, this compound can be positioned as a molecule with considerable potential for research and development. The combination of the 2,6-dichlorophenol scaffold with an aminoethyl side chain presents a unique set of chemical properties. The primary amine group offers a reactive site for a variety of chemical modifications, such as acylation, alkylation, and the formation of Schiff bases. ncert.nic.in

The flexible ethyl linker between the aromatic ring and the amine group provides conformational freedom, which can be crucial for the molecule's interaction with biological targets or its self-assembly into larger structures. Research into compounds with similar structural motifs suggests potential applications in medicinal chemistry, where the halogenated phenol might contribute to antimicrobial or other biological activities, and the amino group could enhance solubility or serve as a point of attachment for other pharmacologically active moieties.

Furthermore, the bifunctional nature of this compound makes it a candidate as a monomer for the synthesis of specialty polymers. The amino and hydroxyl groups can both participate in polymerization reactions, potentially leading to materials with tailored thermal, mechanical, and chemical properties. While dedicated studies on this compound are not yet prevalent in the literature, its structural design places it at the intersection of several key areas of modern chemical research, marking it as a compound with promising avenues for future exploration.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of the parent compound, 4-amino-2,6-dichlorophenol (B1218435), which is structurally very similar to this compound. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO | nbinno.comsigmaaldrich.com |

| Molecular Weight | 178.02 g/mol | sigmaaldrich.com |

| Appearance | Off-white to light gray crystalline powder | nbinno.com |

| Melting Point | 167-170 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in ethanol (B145695), acetone, and dimethylformamide; slightly soluble in water. | nbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2,6-dichlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLFWUTYXBCRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630248 | |

| Record name | 4-(2-Aminoethyl)-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643087-43-8 | |

| Record name | 4-(2-Aminoethyl)-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2 Aminoethyl 2,6 Dichlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within 4-(2-Aminoethyl)-2,6-dichlorophenol. By analyzing one- and two-dimensional NMR spectra, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals can be achieved.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the aminoethyl side chain. The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet. The ethyl group will present as two triplets, characteristic of an A₂B₂ spin system, due to the coupling between the adjacent methylene (B1212753) groups. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl and aminoethyl groups.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The number of signals will reflect the symmetry of the molecule. The carbons of the dichlorinated phenyl ring will appear in the aromatic region (typically 110-160 ppm), with their exact shifts influenced by the attached functional groups. The two methylene carbons of the ethyl side chain will be found in the aliphatic region.

Predicted NMR Data for this compound

Predicted ¹H and ¹³C NMR data are based on established chemical shift values for similar structural motifs.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3, H-5 | ~7.0-7.2 | - | s |

| -CH₂-Ar | ~2.7-2.9 | ~35-40 | t |

| -CH₂-N | ~2.9-3.1 | ~40-45 | t |

| -NH₂ | Variable | - | br s |

| -OH | Variable | - | br s |

| C-1 | - | ~150-155 | s |

| C-2, C-6 | - | ~120-125 | s |

| C-3, C-5 | - | ~128-132 | d |

| C-4 | - | ~130-135 | s |

| -CH₂-Ar | - | ~35-40 | t |

| -CH₂-N | - | ~40-45 | t |

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent methylene groups of the aminoethyl side chain, showing a cross-peak between the signals of the -CH₂-Ar and -CH₂-N protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the aromatic ring and the ethyl chain to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the benzylic protons (-CH₂-Ar) and the aromatic carbons (C-3, C-4, C-5), as well as the other methylene carbon. This would firmly establish the connection of the aminoethyl side chain to the C-4 position of the dichlorophenol ring.

Should this compound be used as a substituent in a phosphazene derivative, for example, by reacting with a chlorophosphazene, ³¹P NMR spectroscopy would be a primary characterization technique. The chemical shift of the phosphorus atom is highly sensitive to the electronic nature of the groups attached to it.

The substitution of a chlorine atom on a phosphazene ring with the aryloxy group from this compound would result in a significant upfield or downfield shift in the ³¹P NMR spectrum. The exact chemical shift would depend on the electronic effects of the dichlorinated and aminoethyl-substituted phenyl ring. Studies on similar phosphitylated phenols have shown a correlation between the ³¹P chemical shift and the Hammett substituent constants of the groups on the phenol (B47542). psu.edu It is generally observed that electron-withdrawing groups on the phenolic substituent lead to a downfield shift, while electron-donating groups cause an upfield shift. The presence of both electron-withdrawing chlorine atoms and the aminoethyl group would have a combined effect on the final ³¹P chemical shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight and to gain insight into the fragmentation pathways of this compound, further confirming its structure. The nominal molecular weight of the compound (C₈H₉Cl₂NO) is approximately 205 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.

The fragmentation pattern is expected to be dominated by cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), a common pathway for phenethylamines. This would result in a prominent fragment ion.

Predicted Mass Spectrometry Data

Interactive Table: Predicted MS Fragmentation

| m/z (relative intensity) | Proposed Fragment |

| 205/207/209 | [M]⁺, Molecular ion |

| 175/177 | [M - CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is predicted to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the primary amine would likely appear in the same region, typically as two sharp bands for the symmetric and asymmetric stretches. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch would be expected in the fingerprint region, typically around 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-Cl stretching vibration would also be expected to be a strong Raman band.

Predicted Vibrational Spectroscopy Data

Interactive Table: Predicted FT-IR and Raman Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected in FT-IR | Expected in Raman |

| 3200-3600 | O-H stretch (phenolic) | Strong, broad | Weak |

| 3300-3500 | N-H stretch (amine) | Medium | Medium |

| 3000-3100 | Aromatic C-H stretch | Medium | Strong |

| 2850-2960 | Aliphatic C-H stretch | Medium | Strong |

| 1450-1600 | Aromatic C=C stretch | Medium-Strong | Strong |

| 700-800 | C-Cl stretch | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The absorption maxima (λmax) are influenced by the substituents. For comparison, 2,6-dichlorophenol (B41786) exhibits absorption peaks around 205, 278, and 285 nm. hmdb.ca The presence of the aminoethyl group at the para position is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The predicted UV-Vis spectrum would therefore show absorption maxima at slightly longer wavelengths than 2,6-dichlorophenol.

Predicted UV-Vis Absorption Data

Interactive Table: Predicted UV-Vis λmax

| Transition | Predicted λmax (nm) |

| π → π | ~210-220 |

| π → π (secondary) | ~280-295 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For analogues of this compound, this technique has been crucial in understanding their molecular and supramolecular features.

Analysis of Planarity and Conformation

Studies on the related compound, 4-amino-2,6-dichlorophenol (B1218435), show that the molecule is essentially planar. nih.govslideshare.netresearchgate.net The non-hydrogen atoms exhibit a mean deviation from planarity of only 0.020 Å. nih.govslideshare.netresearchgate.net This planarity is a significant feature of the molecule's conformation. The crystal structure of 4-amino-2,6-dichlorophenol is reported to be monoclinic with the space group P21/n. slideshare.net

Table 1: Crystallographic Data for 4-amino-2,6-dichlorophenol

| Parameter | Value |

| Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.6064 (5) |

| b (Å) | 11.7569 (12) |

| c (Å) | 13.2291 (13) |

| β (°) | 96.760 (5) |

| Volume (ų) | 711.47 (13) |

| Z | 4 |

Data sourced from crystallographic studies on 4-amino-2,6-dichlorophenol. researchgate.net

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal packing of 4-amino-2,6-dichlorophenol is heavily influenced by intermolecular hydrogen bonds. nih.govslideshare.netresearchgate.net Specifically, O—H···N hydrogen bonds create infinite chains along the sielc.com crystallographic direction. nih.govslideshare.netresearchgate.net These chains are further interconnected by N—H···O hydrogen bonds, which results in the formation of sheets in the (010) plane. nih.govslideshare.netresearchgate.net

The presence of 2,6-dichloro substitution on the phenol ring sterically hinders the formation of a fully saturated hydrogen-bonding network, a feature observed in less substituted aminophenols like p-aminophenol. nih.govslideshare.net This steric hindrance prevents the saturation of all potential hydrogen bond donors and acceptors. nih.govslideshare.net

Table 2: Hydrogen Bond Geometry for 4-amino-2,6-dichlorophenol

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···N1 | 0.85 (2) | 1.82 (2) | 2.653 (2) | 168 (2) |

| N1—H1a···O1 | 0.87 (1) | 2.05 (1) | 2.921 (2) | 177 (2) |

D: donor atom, H: hydrogen atom, A: acceptor atom. Data from a study on 4-amino-2,6-dichlorophenol. nih.gov

Coordination Geometry in Metal Complexes

While specific studies on the coordination geometry of this compound metal complexes are not detailed in the provided results, the presence of both a hydroxyl and an amino group suggests its potential as a bidentate ligand in coordination chemistry. The nitrogen of the amino group and the oxygen of the phenolic group can act as donor atoms to a central metal ion. The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) would depend on the nature of the metal ion, its oxidation state, and the coordination environment.

Chromatographic and Electrochemical Analytical Methodologies

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of phenolic compounds. For the related 4-amino-2,6-dichlorophenol, a reverse-phase (RP) HPLC method has been described. researchgate.net This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. researchgate.netpensoft.net Such methods are crucial for separating the main compound from any impurities, which could include starting materials or by-products from its synthesis. pensoft.nethmdb.ca The method can be validated for specificity, linearity, precision, and accuracy to ensure reliable quantification of the compound and its potential impurities. pensoft.net

Table 3: Example HPLC Method Parameters for a Related Aminophenol

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 280 nm |

This table is illustrative, based on a method for 2-amino-4-chlorophenol, a structurally related compound. pensoft.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility for GC analysis. The phenolic hydroxyl and amino groups can be derivatized, for instance, through silylation to create a more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether/amine. researchgate.net

Once volatilized, the compound is separated by the gas chromatograph and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for structural confirmation. The GC-MS analysis of dichlorophenol isomers has been used to study their fragmentation patterns and isotopic abundance. thermofisher.com This technique is also widely applied in environmental analysis to detect and quantify volatile organic compounds in various matrices.

Voltammetric Techniques for Redox Properties

The redox properties of this compound can be effectively investigated using voltammetric techniques. These electrochemical methods provide valuable insights into the oxidation and reduction behavior of the molecule, which is dictated by its distinct structural features: a phenolic hydroxyl group, an aminoethyl side chain, and two chlorine atoms on the aromatic ring. While direct voltammetric studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its electrochemical characteristics can be inferred from studies on structurally related compounds, such as dichlorophenols and aminophenols.

The electrochemical oxidation of phenolic compounds is a well-established process. For instance, the oxidation of 2,4-dichlorophenol (B122985) at a screen-printed carbon electrode modified with single-wall carbon nanotubes and poly(3,4-ethylenedioxythiophene) occurs at a potential of approximately +0.5 V to +0.6 V, with the exact potential being dependent on the scan rate. nih.gov Similarly, the oxidation of phenol at a modified platinum electrode has been observed at around +0.75 V. lew.ro The presence of electron-withdrawing chlorine atoms, as in 2,6-dichlorophenol, is expected to make the oxidation of the phenolic hydroxyl group more difficult, thus shifting the oxidation potential to more positive values compared to unsubstituted phenol. wikipedia.orgnih.gov

Conversely, the aminoethyl group is anticipated to influence the redox behavior. The electrochemical oxidation of aminophenol derivatives, particularly those with a para-substituted amino group like 4-aminophenol (B1666318), has been studied in detail. researchgate.netresearchgate.net The oxidation of 4-aminophenol is a quasi-reversible two-electron process that results in the formation of a p-quinoneimine intermediate. researchgate.net This process is highly pH-dependent, with the peak potential shifting in response to changes in the proton concentration of the solution. researchgate.netresearchgate.net The electrochemical behavior of tyrosine, which contains a para-substituted phenol, also shows an oxidation peak related to this functional group. mdpi.com

Given the structure of this compound, its voltammetric profile would likely exhibit an anodic peak corresponding to the oxidation of the phenolic hydroxyl group. The potential for this oxidation would be influenced by the combined electronic effects of the electron-withdrawing chlorine atoms and the electron-donating aminoethyl side chain. The oxidation of the amino group itself is also a possibility, although this typically occurs at different potentials. mdpi.com

The electrochemical response is also contingent on the experimental conditions, including the type of working electrode, the composition of the supporting electrolyte, and the pH of the medium. For example, studies on 2,4,6-trichlorophenol (B30397) have demonstrated the feasibility of its determination using various modified electrodes, highlighting the importance of the electrode material in sensing applications. researchgate.netnih.gov The use of modified electrodes, such as those incorporating carbon nanomaterials or conductive polymers, has been shown to enhance the sensitivity and selectivity of voltammetric measurements for phenolic compounds. nih.govmdpi.com

To provide a comparative perspective, the following table summarizes the voltammetric oxidation data for related phenolic and aminophenolic compounds. This data serves as a basis for estimating the potential redox behavior of this compound.

| Compound | Electrode | Method | Oxidation Peak Potential (V) | Reference |

| Phenol | SWCNT/PEDOT/SPCE | CV | ~0.5-0.6 | nih.gov |

| 2,4-Dichlorophenol | SWCNT/PEDOT/SPCE | CV | ~0.5-0.6 | nih.gov |

| 4-Chlorophenol | Platinum microelectrode | CV | Not specified | researchgate.net |

| 4-Aminophenol | Graphene-chitosan/GCE | CV | Not specified | researchgate.net |

| Tyrosine | Not specified | CV | Epa1 = 0.778 | mdpi.com |

SWCNT/PEDOT/SPCE: Single-walled carbon nanotube/poly(3,4-ethylenedioxythiophene)/screen-printed carbon electrode; GCE: Glassy carbon electrode; CV: Cyclic Voltammetry.

The electrochemical oxidation of this compound is expected to be an irreversible process, a common characteristic for many substituted phenols. researchgate.net The study of the relationship between peak currents and scan rates in cyclic voltammetry experiments can elucidate the kinetics of the electrode process, indicating whether it is diffusion-controlled or adsorption-controlled.

Reactivity and Mechanistic Investigations of 4 2 Aminoethyl 2,6 Dichlorophenol in Chemical Systems

Oxidation Pathways and Reactive Intermediates

The oxidation of substituted phenols, including chlorinated variants, is a complex process that proceeds through highly reactive intermediates. In the case of 4-(2-Aminoethyl)-2,6-dichlorophenol, oxidation is expected to initiate at the phenolic hydroxyl group, which is the most readily oxidizable site. The presence of electron-withdrawing chlorine atoms on the aromatic ring influences the redox potential and the subsequent reaction pathways.

Oxidation, often catalyzed by enzymes like peroxidases or chemical oxidants, typically involves the abstraction of a hydrogen atom from the hydroxyl group, leading to the formation of a phenoxyl radical. mdpi.com This radical is a key intermediate, resonance-stabilized with the unpaired electron delocalized over the aromatic ring. The fate of this phenoxyl radical dictates the final products, which can include dimers, oligomers, polymers, or quinone-type structures. For instance, the oxidation of 2,4-dichlorophenol (B122985) has been shown to proceed through dimerization to form compounds like 2,4-dichloro-6-(2,4-dichlorophenoxy)-phenol, which can be further oxidized to benzoquinones. nih.govresearchgate.net This suggests that the this compound radical could undergo similar coupling reactions.

Co-oxidation is a phenomenon where the presence of an easily oxidizable compound can facilitate the transformation of a more recalcitrant one. mdpi.com This mechanism is particularly relevant in systems containing multiple phenolic substrates. In the context of this compound, its degradation could be enhanced in the presence of other, more easily oxidized phenols.

The underlying mechanism involves the generation of phenoxy radicals from the more reactive compound. These primary radicals can then participate in cross-coupling reactions with the less reactive phenol (B47542) or act as initiators in a radical chain reaction. For example, studies on the mixed degradation of phenol and 2,4-dichlorophenol by horseradish peroxidase showed that the easily removed 2,4-dichlorophenol can facilitate the removal of the more resistant phenol. mdpi.com The radicals produced from the more susceptible substrate can react with the harder-to-remove compound, effectively lowering the energy barrier for its transformation. This co-oxidation process can lead to the formation of hybrid oligomers and polymers, altering the final product distribution compared to the oxidation of the single compound. The efficiency of such a process is dependent on factors like the relative concentrations of the substrates and their respective redox potentials.

The oxidation of aminophenols can lead to the formation of highly reactive quinoneimine or benzoquinoneimine intermediates. These species are electrophilic and can play a significant role in various chemical and biological processes. For this compound, oxidation can form a corresponding N-substituted benzoquinoneimine.

Studies on the hepatic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), provide a well-characterized analogy. NAPQI can be metabolized by liver microsomes to form a 4-aminophenoxyl free radical. researchgate.net This process suggests a pathway where the benzoquinoneimine intermediate undergoes reduction to a semiquinoneimine radical, which is in equilibrium with the aminophenoxyl radical. The formation of the 4-aminophenoxyl free radical from NAPQI could be suppressed by deacetylase inhibitors, indicating that deacetylation to p-aminophenol precedes the radical formation in that specific system. researchgate.net For this compound, which already possesses a primary aminoethyl group, direct oxidation could lead to a benzoquinoneimine structure that is a potent electrophile, capable of reacting with nucleophiles or undergoing further redox cycling.

Enzyme-Catalyzed Reactions

Enzymes, particularly oxidoreductases, are potent catalysts for the transformation of phenolic compounds under mild conditions. sunyempire.edu Laccases, tyrosinases, and peroxidases have been extensively studied for their ability to catalyze the oxidation and polymerization of a wide range of phenols. acs.orgtandfonline.com

Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are heme-containing enzymes that utilize hydrogen peroxide (H₂O₂) to oxidize phenolic substrates. mdpi.comnih.gov The catalytic cycle of HRP involves the oxidation of the resting ferric enzyme by H₂O₂ to an intermediate known as Compound I. Compound I then abstracts a hydrogen atom from a phenol molecule to generate a phenoxyl radical and is itself reduced to Compound II. A second phenol molecule is then oxidized by Compound II, generating another phenoxyl radical and returning the enzyme to its resting state. mdpi.com

These highly reactive phenoxyl radicals, generated in close proximity to the enzyme, subsequently diffuse into the solution and undergo spontaneous coupling reactions (polymerization). This process forms dimers, oligomers, and ultimately insoluble high-molecular-weight polymers that can be removed from the solution. mdpi.com The polymerization of various phenols, including p-cresol, p-phenylphenol, and chlorinated phenols, has been successfully demonstrated using HRP and SBP. nih.govnih.gov The structure and molecular weight of the resulting polymer can be influenced by reaction conditions such as pH, temperature, solvent composition, and the specific structure of the monomer. sunyempire.edunih.gov

| Enzyme | Substrate | Key Findings | Reference |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | 2,4-Dichlorophenol | Catalyzed oxidation leads to dimerization and subsequent formation of a benzoquinone product. | nih.gov |

| Horseradish Peroxidase (HRP) | Phenol and 2,4-Dichlorophenol | Co-polymerization occurs; 2,4-dichlorophenol enhances the removal of phenol. Phenoxy radicals are formed as intermediates. | mdpi.com |

| Soybean Peroxidase (SBP) | p-Cresol | Used as a model substrate for the synthesis of high molecular weight polymers in various solvents. | nih.gov |

| Horseradish Peroxidase (HRP) | Dimethylacrylamide (monomer) / Acetylacetone (mediator) | HRP acts as a RAFT-initiase, catalyzing the generation of free radicals from H₂O₂ to initiate controlled polymerization. | mdpi.com |

Phenolic compounds are known to interact with and inhibit various enzymes, a property that is central to their biological effects. mdpi.com The inhibition mechanism can be reversible (competitive, non-competitive, uncompetitive) or irreversible. libretexts.org Reversible inhibitors bind non-covalently, while irreversible inhibitors typically form strong covalent bonds with the enzyme, often at the active site. libretexts.org

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov Many phenolic compounds, including flavonoids and caffeic acid, have been identified as inhibitors of XO. nih.govnih.govsemanticscholar.org The inhibitory mechanism often involves binding to the molybdenum center in the active site of the enzyme. nih.gov

The structure of the phenolic compound plays a crucial role in its inhibitory potency. For example, studies on flavonoids have shown that planar structures and the presence of hydroxyl groups enhance XO inhibitory activity, whereas glycosylation tends to decrease it. mdpi.com Competitive inhibitors often have a structure that mimics the natural substrate (xanthine), allowing them to compete for binding at the active site. Given its structure, which combines a phenol ring with an aminoethyl side chain, this compound has the potential to act as an enzyme inhibitor, possibly interacting with enzymes like XO or others involved in metabolic pathways. The specific type and potency of inhibition would depend on its ability to fit into the enzyme's active or allosteric sites.

| Compound | Compound Class | Inhibitory Activity (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Quercetin | Flavonoid | Potent inhibitor | - | nih.gov |

| Caffeic Acid | Phenolic Acid | Strong inhibitor (IC₅₀ = 39.21 µM) | - | semanticscholar.org |

| Esculetin | Coumarin | Strongest inhibitor in study (IC₅₀ = 28.4 µM) | Competitive | semanticscholar.org |

| Diosmetin | Flavonoid | Strongest inhibitor of uric acid formation in study | - | mdpi.com |

| Apigenin | Flavonoid | Potent inhibitor | More potent for 6-mercaptopurine (B1684380) oxidation vs. xanthine oxidation | mdpi.com |

Polymerization Chemistry of Aminophenol Monomers

Aminophenols are versatile monomers for the synthesis of functional polymers due to the presence of both an amino and a hydroxyl group, which can participate in polymerization reactions. The resulting poly(aminophenol)s are derivatives of polyaniline and possess interesting properties, including electrical conductivity. mdpi.comresearchgate.net

Polymerization of aminophenol monomers can be achieved through several methods, most commonly via chemical or electrochemical oxidative polymerization. mdpi.comresearchgate.net In chemical oxidative polymerization, a monomer is treated with an oxidant such as ammonium (B1175870) persulfate, iron(III) chloride, or hydrogen peroxide in a suitable medium. mdpi.com Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface, leading to the formation of a polymer film. nih.gov

The structure of the resulting polymer is complex and depends on the position of the amino and hydroxyl groups on the aromatic ring (ortho, meta, or para). For instance, the polymerization of o-aminophenol can lead to a ladder-like polymer with a polyphenoxazine structure or an open-chain structure. mdpi.com Further oxidation of these polymers can result in quinoid or keto forms. mdpi.com The polymerization of p-aminophenol can lead to fouling of electrode surfaces due to the formation of an insulating polymer layer. nih.gov The presence of substituents on the aminophenol ring, such as the chloro and aminoethyl groups in this compound, would significantly influence the polymerization process and the properties of the final polymer, affecting its solubility, conductivity, and morphology.

Comparison of Oxidative and Enzyme-Catalyzed Polymerization Products

Direct comparative studies on the polymerization of this compound are not extensively available in the reviewed literature. However, research on the closely related analogue, 4-amino-2,6-dichlorophenol (B1218435) (ADCP), provides significant insights into the differences between oxidative and enzyme-catalyzed polymerization methods. researchgate.net When ADCP was polymerized via chemical oxidation with hydrogen peroxide (yielding PADCP-O) and via an enzyme-catalyzed route using Horseradish Peroxidase (HRP) and hydrogen peroxide (yielding PADCP-E), the resulting polymers exhibited distinct structural, thermal, and morphological properties. researchgate.net

The enzyme-catalyzed process generally produces polymers with different and potentially more desirable properties than standard oxidative polymerization. researchgate.net In the case of ADCP, the polymer obtained through enzymatic catalysis (PADCP-E) was found to have a higher average molecular mass compared to the one produced by chemical oxidation (PADCP-O). researchgate.net

Spectroscopic and physical characterizations revealed key differences between the two products. researchgate.net Thermal analysis indicated that both polymers were more thermally stable than the ADCP monomer. researchgate.net Morphologically, the products were strikingly different: the chemically oxidized polymer (PADCP-O) presented a spongy structure, whereas the enzymatically polymerized product (PADCP-E) consisted of a uniformly dispersed nanoparticle structure. researchgate.net Furthermore, the optical properties varied, with PADCP-O emitting green light under UV in DMSO, while PADCP-E emitted red light. researchgate.net

Below is a data table summarizing the comparative properties of polymers derived from the analogous compound, 4-amino-2,6-dichlorophenol (ADCP).

| Property | Oxidative Polymerization Product (PADCP-O) | Enzyme-Catalyzed Product (PADCP-E) |

| Method | Chemical oxidation with H₂O₂ and heat | HRP enzyme and H₂O₂ at room temperature |

| Average Molecular Mass | Lower | Higher |

| Morphology | Spongy structure | Uniformly dispersed nanoparticle structure |

| Fluorescence (in DMSO) | Green emission under UV light | Red emission under UV light |

| Electrochemical Band Gap | 1.61 eV | 1.88 eV |

| Optical Band Gap | 1.33 eV | 1.83 eV |

Data derived from studies on the analogue compound 4-amino-2,6-dichlorophenol (ADCP). researchgate.net

Polymerization Kinetics and Thermodynamics

Thermodynamic studies of polymerization often involve analyzing parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine if a polymerization process is spontaneous. researchgate.net For many polymerization reactions, the process is exothermic. researchgate.net

Kinetic studies for chemical polymerization, such as atom transfer radical polymerization (ATRP), often show a first-order dependence on the monomer concentration. cmu.edu The rate of polymerization can be influenced by the catalyst, initiator, and solvent used. cmu.edu

Application in Catalysis (e.g., rac-lactide polymerization)

There is no specific information in the reviewed literature detailing the use of this compound, or its metal complexes, as a catalyst for the ring-opening polymerization (ROP) of rac-lactide. The ROP of lactide is a crucial method for producing polylactide (PLA), a biodegradable polymer. mdpi.com This process is typically catalyzed by metal complexes. mdpi.comnih.gov

Research in this area focuses on a variety of metal catalysts, including those based on iron, nickel, and aluminum. mdpi.comnih.govnih.gov For example, N-heterocyclic carbene (NHC) iron complexes have been shown to be highly active and robust catalysts for lactide polymerization. nih.gov Similarly, certain octahedral nickel carboxylate complexes have been examined for the ROP of rac-lactide. mdpi.com The efficiency and stereoselectivity of these polymerizations are highly dependent on the ligand architecture of the metal catalyst. nih.govnih.gov While aminophenol-type ligands are used in various catalytic applications, their specific application in rac-lactide polymerization, particularly involving the this compound structure, is not documented in the available sources.

Ligand-Based Reactivity in Metal Complexes

While direct studies on the ligand-based reactivity of this compound in metal complexes are scarce, the broader class of o-aminophenol ligands is known for its rich and versatile coordination chemistry and reactivity. researchgate.netderpharmachemica.com These ligands are often "redox-active" or "non-innocent," meaning the ligand itself can participate in redox reactions, acting as an electron reservoir. derpharmachemica.com

This property is crucial in many catalytic cycles. For example, o-aminophenol-based ligands can stabilize metal centers in various oxidation states and facilitate electron transfer processes. derpharmachemica.com In some instances, a coordinated o-aminophenolate ligand can be oxidized to an iminobenzosemiquinonate radical or a diimine species, which plays a direct role in the catalytic transformation. researchgate.netderpharmachemica.com

Metal complexes featuring o-aminophenol ligands have been investigated for a range of catalytic applications, including mimicking the function of enzymes like galactose oxidase for alcohol oxidation and activating small molecules such as oxygen. derpharmachemica.com The reactivity is highly tunable based on the substituents on the aminophenol backbone and the nature of the metal ion. nih.govmdpi.com The presence of the aminoethyl side chain and dichloro-substituents on the phenol ring of this compound would be expected to modulate the electronic properties and steric environment of its metal complexes, thereby influencing their stability and catalytic behavior. However, specific mechanistic investigations into these effects are not detailed in the available literature.

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

For the 2,6-dichlorophenol (B41786) moiety, DFT studies on related compounds like 2,4-dichlorophenol (B122985) reveal how the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group influence the electronic distribution on the aromatic ring. These calculations help in understanding the bonding capabilities and atomic charge values, which are crucial for predicting intermolecular interactions. nih.gov The presence of the aminoethyl group in 4-(2-Aminoethyl)-2,6-dichlorophenol would further modulate this electronic landscape. DFT calculations on similar structures, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have been used to study structural and chemical properties, highlighting the importance of dispersion forces and hydrogen bonding in stabilizing molecular structures. aalto.fi

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity and a greater propensity for electronic transitions. nih.gov For related aminophenol derivatives, DFT calculations have been employed to elucidate geometric structures and frontier molecular orbital energy gaps. nih.gov

DFT is also a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure. nih.gov

Studies on molecules containing the 2,6-dichlorophenyl group have shown excellent agreement between DFT-calculated vibrational frequencies and experimental spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis spectra, providing insights into the photophysical properties of the compound. nih.gov For this compound, such calculations would predict the characteristic ¹H and ¹³C NMR signals and the vibrational modes associated with the dichlorinated phenol (B47542) ring and the aminoethyl side chain.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of the molecule's behavior, its preferred shapes, and its interactions with biological macromolecules.

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The ethylamine (B1201723) side chain introduces rotational freedom, allowing the molecule to adopt various conformations. Computational methods can map the potential energy surface to identify low-energy, stable conformations.

Table 1: Selected Crystallographic Data for 4-Amino-2,6-dichlorophenol (B1218435)

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.837(4) |

| b (Å) | 13.221(3) |

| c (Å) | 16.325(6) |

| β (°) | 107.914(15) |

| Mean Deviation from Planarity (Å) | 0.020 |

| Data sourced from a study on the crystal structure of 4-amino-2,6-dichlorophenol. researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or an enzyme. This method is central to structure-based drug design and helps to elucidate the potential mechanism of action. The phenethylamine (B48288) scaffold is known to interact with various biological targets. nih.gov

Docking studies on substituted phenylethylamines have explored their binding affinity for targets like the 5-HT₂A receptor, revealing that substitutions on the phenyl ring significantly influence binding. nih.gov For instance, halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity. nih.gov Given its structure, this compound could be docked into the active sites of various receptors to predict its binding mode and affinity. Docking studies of other chloro-functionalized compounds have successfully identified key interactions with amino acid residues in protein targets. nih.gov

Following molecular docking, the stability of the predicted compound-target complex and the nature of the intermolecular interactions can be analyzed in detail. These interactions are critical for the molecule's biological activity.

Key interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In related chloro-functionalized Schiff bases, docking studies have revealed significant interactions with amino acid residues, with calculated binding energies indicating stable complexes. nih.gov For example, the analysis of docked complexes can identify specific hydrogen bonds between the ligand's hydroxyl or amino groups and polar residues in the receptor's binding pocket. The chlorine atoms of this compound could also participate in halogen bonding or hydrophobic interactions, further stabilizing the complex. Understanding these interactions is a key component of SAR studies, providing a rational basis for designing more potent and selective derivatives.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR model would be invaluable for predicting its potential biological effects and for guiding the synthesis of new, more potent, or less toxic analogs.

Development of SAR Models Based on Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, a range of descriptors would be calculated to capture its physicochemical properties.

A typical workflow for developing a SAR model would involve:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities would be gathered.

Molecular Descriptor Calculation: For each compound, a variety of descriptors would be calculated. These can be broadly categorized as:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.

Topological (2D) Descriptors: These describe the atomic connectivity within the molecule. Examples include connectivity indices and kappa shape indices.

Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms and include descriptors of molecular size and shape.

Physicochemical Descriptors: These relate to the compound's physicochemical properties. For instance, in studies of chlorophenols, the n-octanol/water partition coefficient (log K(ow)) has been shown to be a dominant predictive factor for toxicity. nih.gov Other important descriptors would include the acid dissociation constant (pKa) and Hammett constants (σ) to account for electronic effects. nih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the descriptors to the biological activity. The predictive power of the model is then rigorously tested using internal and external validation techniques. For instance, in QSAR studies of chlorophenols, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to create 3D-QSAR models with high predictive consistency. nih.gov

A hypothetical data table for molecular descriptors relevant to a SAR study of this compound and its analogs might look like this:

| Compound | Biological Activity (e.g., IC50) | log K(ow) | pKa | Molecular Weight |

| This compound | Experimental Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 1 | Experimental Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 2 | Experimental Value | Calculated Value | Calculated Value | Calculated Value |

Correlating Structural Features with Mechanistic Effects

Once a predictive SAR model is established, it can be used to understand how specific structural features of this compound influence its mechanism of action. By analyzing the coefficients of the descriptors in the QSAR equation, one can infer the importance of different molecular properties.

For example, a positive coefficient for log K(ow) would suggest that higher lipophilicity leads to increased biological activity, which could be related to better membrane penetration. Conversely, the nature and position of substituents on the phenol ring would significantly impact the electronic environment and, consequently, the compound's reactivity and interaction with biological targets.

Structure-activity relationship studies on p-aminophenol derivatives have shown that modifications to the phenolic hydroxyl group and the amino group can drastically alter activity. pharmacy180.com For instance, etherification of the phenolic group can lead to derivatives with different side effect profiles. pharmacy180.com Similarly, substituents on the nitrogen atom that decrease its basicity can reduce activity unless they are metabolically labile. pharmacy180.com

In the context of this compound, key structural features and their potential mechanistic implications would include:

The Aminoethyl Side Chain: The basicity of the amino group and the flexibility of the ethyl chain would be crucial for interactions with target proteins or receptors. The distance and orientation of the nitrogen atom relative to the dichlorophenol core could be a key determinant of activity, as seen in QSAR studies of other inhibitors where the distance of a nitrogen atom is a critical descriptor. nih.gov

A hypothetical correlation table might look as follows:

| Structural Feature | Potential Mechanistic Effect |

| 2,6-Dichloro substitution | Alters electronic properties of the phenol ring, influences pKa, and may affect metabolic stability. |

| Phenolic -OH group | Can act as a hydrogen bond donor/acceptor, crucial for receptor binding. |

| Aminoethyl side chain | Provides a basic center for ionic interactions and influences overall conformation and flexibility. |

By systematically modifying these structural features and observing the corresponding changes in biological activity, a detailed understanding of the structure-activity relationship can be built, paving the way for the rational design of new molecules with desired properties.

Biological Activity and Molecular Mechanisms of Action of 4 2 Aminoethyl 2,6 Dichlorophenol and Its Derivatives

Interrogation of Cellular Pathways and Molecular Targets

The biological effects of 4-(2-Aminoethyl)-2,6-dichlorophenol and its analogs are rooted in their ability to modulate various cellular processes. This includes influencing enzymatic functions, participating in oxidative stress pathways, and altering cellular signaling cascades.

Modulation of Enzymatic Activity

While direct studies on the enzymatic inhibition by this compound are limited, the structural features of this compound are pertinent to interactions with enzymes, particularly kinases. The BCR-ABL tyrosine kinase, an oncoprotein central to chronic myeloid leukemia (CML), is a key target for a variety of small molecule inhibitors. nih.govnih.gov The inhibition of such kinases often involves the molecule fitting into the ATP-binding pocket, thereby preventing the phosphorylation of downstream targets and halting proliferative signals. nih.gov For a compound like this compound, the dichlorinated phenolic ring could engage in hydrophobic and halogen bonding interactions within the kinase domain, while the aminoethyl side chain could form crucial hydrogen bonds, a common feature in many kinase inhibitors.

Interaction with Oxidative Stress Pathways

Phenolic compounds are well-documented for their ability to interact with oxidative stress pathways, often exhibiting both antioxidant and pro-oxidant activities. mdpi.com The cytotoxicity of related compounds, such as 4-amino-2,6-dichlorophenol (B1218435) (ADCP), is believed to involve the formation of reactive metabolites through co-oxidation mechanisms. nih.gov This suggests that the metabolic activation of the amino and phenol (B47542) functionalities could lead to the generation of reactive quinoneimine species. These reactive intermediates can then alkylate cellular macromolecules or participate in redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov

Studies on 2,4,6-trichlorophenol (B30397) have demonstrated that its cytotoxicity involves the induction of oxidative stress, as evidenced by the overproduction of ROS and the upregulation of antioxidant response pathways. nih.gov It is plausible that this compound could trigger similar responses. The cellular response to such chemical-induced oxidative stress often involves the activation of transcription factors like Nrf2, which in turn upregulates the expression of protective antioxidant enzymes. nih.gov

Impact on Cellular Signaling Cascades

The induction of oxidative stress and the direct modulation of enzymatic activity can have far-reaching consequences on cellular signaling. For instance, the generation of ROS can activate stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in regulating apoptosis and inflammatory responses. The cytotoxicity of some chlorophenols has been linked to the induction of endoplasmic reticulum (ER) stress, a condition that can trigger apoptotic cell death. nih.gov

Furthermore, the interaction of phenolic compounds with proteins is a critical aspect of their biological effects. frontiersin.org These interactions, which can be non-covalent (hydrogen bonding, hydrophobic interactions) or covalent, can alter the conformation and function of target proteins, thereby impacting the signaling cascades in which they participate. nih.govnih.gov The nature and strength of these interactions are highly dependent on the specific chemical structure of the phenolic compound and the protein .

Structure-Mechanism Relationships for Biological Efficacy

The specific arrangement of functional groups in this compound is pivotal to its biological activity. The dichlorine substitution and the aminoethyl moiety each contribute distinct properties that govern its interactions at a molecular level.

Role of Dichlorine Substitution on Biological Interactions

The presence of two chlorine atoms on the phenolic ring significantly influences the electronic and steric properties of the molecule. Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological macromolecules. This can enhance the binding affinity and specificity of the compound for its molecular targets.

The chlorine atoms also increase the lipophilicity of the molecule, which can facilitate its passage across cellular membranes. However, the position of the chlorine atoms is crucial. In the case of this compound, the two chlorine atoms flank the hydroxyl group, which can influence the acidity of the phenol and its propensity to form hydrogen bonds. This substitution pattern also sterically hinders certain interactions at the positions adjacent to the hydroxyl group.

Influence of the Aminoethyl Moiety on Target Binding

The aminoethyl side chain provides a flexible and basic functional group that can engage in a variety of interactions. The primary amine can act as a hydrogen bond donor and acceptor, and at physiological pH, it is likely to be protonated, allowing for ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding site.

Mechanistic Studies in Cellular Models (focus on molecular events)

Investigations into Mechanisms of in vitro Cellular Responses (e.g., lactate (B86563) dehydrogenase release, metabolic activation)

The cellular response to aminophenol compounds, including chlorinated derivatives, involves complex mechanisms that can lead to cytotoxicity. The release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, is a key measure of this toxicity. nih.gov Studies on related compounds such as 4-amino-2,6-dichlorophenol (4-A2,6DCP) have shown that the number and position of chlorine atoms on the phenol ring significantly influence their nephrotoxic potential. nih.gov

The cytotoxicity of these compounds is linked to their metabolic activation. nih.gov For instance, the bioactivation of 4-amino-2-chlorophenol (B1200274) (4-A2CP) is thought to occur via cyclooxygenase and peroxidases, with free radicals playing a role in its cytotoxic effects. nih.gov This is supported by the observation that antioxidants like ascorbate (B8700270) can reduce the cytotoxicity of these compounds. nih.gov The metabolic pathways can be influenced by steric hindrance from the chloro groups, potentially inhibiting detoxification processes or altering the compound's interaction with metabolic enzymes. nih.gov

Table 1: Factors Influencing in vitro Cellular Responses of Chlorinated Aminophenols

| Factor | Observation in Related Aminophenols | Potential Implication for this compound |

| Lactate Dehydrogenase (LDH) Release | Increased LDH release indicates cytotoxicity with compounds like 4-A2,6DCP. nih.govnih.gov | LDH release is a likely indicator of cellular damage induced by this compound. |

| Metabolic Activation | Bioactivation by enzymes like peroxidases and cyclooxygenases is crucial for the toxicity of similar compounds. nih.govnih.gov | The ethylamine (B1201723) side chain may influence metabolic activation pathways. |

| Role of Chlorine Atoms | The number and position of chlorine atoms affect the toxic potential. nih.gov | The 2,6-dichloro substitution is a key determinant of its biological activity. |

| Oxidative Stress | Free radicals contribute to the cytotoxicity of related aminophenols. nih.gov | Antioxidants might modulate the cellular responses to this compound. |

Exploration of Antiviral Mechanisms of Action for Related Sulfonamide Derivatives

Sulfonamides are a versatile class of compounds with a broad spectrum of pharmacological activities, including antiviral properties. nih.govresearchgate.net Derivatives of sulfonamides have been investigated for their ability to inhibit various viruses, and their mechanisms of action are multifaceted. mdpi.com

One key antiviral strategy involving sulfonamides is the inhibition of viral enzymes essential for replication. For example, some sulfonamide derivatives act as inhibitors of HIV protease, reverse transcriptase, and integrase. nih.govresearchgate.net Another mechanism targets the zinc finger proteins of retroviruses. By causing the ejection of zinc ions from these critical viral proteins, sulfonamides can inhibit viral replication. nih.govresearchgate.net Furthermore, certain sulfonamide-based molecules function as chemokine antagonists, thereby preventing HIV entry into host cells. nih.gov The development of novel sulfonamide derivatives continues to be an active area of research to combat drug-resistant viral strains. mdpi.commdpi.com

Table 2: Antiviral Mechanisms of Sulfonamide Derivatives

| Mechanism of Action | Target Virus/Process | Description |

| Enzyme Inhibition | HIV (Protease, Reverse Transcriptase, Integrase) nih.govresearchgate.net | The sulfonamide moiety can bind to the active site of viral enzymes, blocking their function and preventing viral replication. |

| Zinc Ejection | Retroviruses (e.g., HIV) nih.govresearchgate.net | Sulfonamides can interact with viral zinc finger proteins, leading to the loss of zinc ions and subsequent inhibition of viral replication. |

| Entry Inhibition | HIV nih.gov | Some sulfonamide derivatives act as chemokine antagonists, blocking the virus from entering host cells. |

| Broad-Spectrum Activity | Various viruses (e.g., Coxsackievirus, Influenza) mdpi.com | The structural diversity of sulfonamides allows for the development of compounds with activity against a wide range of viruses. |

Molecular Basis of Antiproliferative Activity in Cancer Cell Lines

Phenolic compounds and their derivatives have been a focus of cancer research due to their potential antiproliferative effects. Studies on compounds structurally related to this compound have shed light on the molecular mechanisms underlying their anticancer activity. For instance, a synthetic analog, 4-methyl-2,6-bis(1-phenylethyl)phenol, demonstrated potent antiproliferative activity in various cancer cell lines, including breast cancer (MDA-MB 231), glioma (C6), and colon cancer (HCT-15, LoVo) cells. nih.govresearchgate.net

The antiproliferative effects are often mediated by the induction of apoptosis, or programmed cell death. This is characterized by morphological changes such as nuclear fragmentation and chromatin condensation. nih.govmdpi.com At the molecular level, these compounds can trigger the intrinsic apoptotic pathway, evidenced by the activation of caspase-9 and caspase-3, and a decrease in the level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some of these compounds have been shown to inhibit key cell survival signaling pathways by reducing the phosphorylation levels of proteins like Src and STAT3. nih.gov The presence of high levels of certain phenolic acids, such as chlorogenic and ferulic acid, in plant extracts has been associated with strong antiproliferative activity. mdpi.com

Table 3: Molecular Mechanisms of Antiproliferative Activity in Cancer Cells

| Molecular Event | Effect on Cancer Cells | Example from Related Compounds |

| Induction of Apoptosis | Programmed cell death nih.gov | Morphological changes, nuclear fragmentation. nih.govmdpi.com |

| Caspase Activation | Execution of apoptosis nih.gov | Activation of caspase-3 and caspase-9. nih.gov |

| Regulation of Bcl-2 Family Proteins | Control of apoptosis nih.gov | Decreased levels of anti-apoptotic Bcl-2. nih.gov |

| Inhibition of Signaling Pathways | Blockage of cell survival signals nih.gov | Diminished phosphorylation of Src and STAT3. nih.gov |

Polymer Properties and Biological Applications (e.g., polylactic acid)

This compound can be considered as a monomer or a modifying agent in the synthesis of polymers with specific properties and applications. The incorporation of such functional molecules can impart desirable biological activities or alter the physicochemical characteristics of the resulting polymer.

Polylactic acid (PLA) is a biodegradable and biocompatible polymer widely used in biomedical applications such as drug delivery, implants, and tissue engineering. nih.govnih.gov The properties of PLA can be tailored through modification, and the incorporation of bioactive molecules is a common strategy to enhance its therapeutic efficacy. nih.gov For example, polymers can be functionalized to respond to environmental stimuli like pH, which is relevant for targeted drug release. scirp.org

The synthesis of copolymers allows for the combination of different monomeric units to achieve desired functionalities. For instance, a monomer containing a reactive aldehyde group can be copolymerized and subsequently used for the immobilization of biomolecules like amino acids. scirp.org While specific examples of polymers derived directly from this compound are not extensively documented in the provided search results, its structure suggests potential for use in creating functional polymers. The amino and hydroxyl groups could serve as points for polymerization or for grafting onto other polymer backbones, while the dichlorinated phenyl ring could confer specific properties such as hydrophobicity or antimicrobial activity. nbinno.com

Table 4: Potential Polymer Applications and Relevant Properties

| Polymer System | Key Properties | Potential Role of this compound |

| Polylactic Acid (PLA) | Biodegradable, biocompatible nih.govnih.gov | As a modifying agent to introduce biological activity or alter degradation rates. |

| pH-Responsive Polymers | Change properties with pH scirp.org | The amino group could contribute to pH-responsive behavior. |

| Functional Copolymers | Tunable properties based on monomer composition scirp.org | Can be incorporated as a monomer to create polymers with specific functionalities. |

| Biomolecule Immobilization | Covalent attachment of bioactive molecules scirp.org | The amino or hydroxyl groups could be used for grafting onto polymer surfaces. |

Advanced Applications and Future Research Directions

Role as Versatile Intermediates in Organic Synthesis and Fine Chemical Production

4-(2-Aminoethyl)-2,6-dichlorophenol and its parent compound, 4-amino-2,6-dichlorophenol (B1218435), are valuable intermediates in the synthesis of a variety of organic molecules and fine chemicals. chemicalbull.com The presence of the amino and hydroxyl groups, along with the chlorinated phenyl ring, provides multiple reactive sites for a range of chemical transformations.

These compounds serve as crucial building blocks in the production of pesticides and pharmaceuticals. chemicalbull.comchemicalbook.compatsnap.com For instance, 4-amino-2,6-dichlorophenol is a key intermediate in the synthesis of hexaflumuron, a benzoylurea (B1208200) insecticide that acts as a chitin (B13524) synthesis inhibitor with high insecticidal and ovicidal activity. google.com The synthesis process often involves the nitration of 2,6-dichlorophenol (B41786), followed by reduction to form the aminophenol derivative. google.com

The general reactivity of aminophenols allows for a variety of chemical modifications. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the phenolic hydroxyl group can be etherified or esterified. The aromatic ring itself is susceptible to further electrophilic substitution, although the existing substituents will direct the position of new functional groups. These reactions enable the creation of a diverse library of derivatives with tailored properties for specific applications in the fine chemical industry.

Development of Functional Materials from Aminophenol Polymers

Aminophenols are recognized as interesting monomers for the development of functional polymers. ijpras.com The resulting polyaminophenols exhibit intriguing electrochemical and electrochromic properties, making them suitable for various advanced material applications. ijpras.com The polymerization of aminophenols can be achieved through chemical oxidative methods or electrochemical anodic oxidation. mdpi.com

Poly(para-aminophenol) (PPAP), for example, can be synthesized using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. ijpras.com The resulting polymer film possesses interesting electrochemical characteristics. ijpras.com The incorporation of materials like multi-walled carbon nanotubes (MWCNTs) into the polyaminophenol matrix can further enhance the electrical properties of the composite material. ijpras.com

The development of polyaminophenol-based materials opens up possibilities for applications in conductive polymers, which are valued for their flexibility, versatility, and light weight. mdpi.com Research into the polymerization of different aminophenol isomers, such as o-aminophenol and m-aminophenol, using techniques like dielectric barrier discharge (DBD) plasma, has shown the potential to create conductive polymer films with varying properties. mdpi.comdp.tech The conductivity of these polymers can be significantly higher than that of undoped polyaniline. dp.tech

Table 1: Polymerization Methods and Properties of Aminophenol-Based Polymers

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| p-Aminophenol | Chemical Oxidation | Poly(p-aminophenol) (PPAP) | Electrochemical and electrochromic properties. ijpras.com |

| o-Aminophenol | Dielectric Barrier Discharge (DBD) Plasma | Poly-o-aminophenol (PoAP) | Conductive film. mdpi.comdp.tech |

| m-Aminophenol | Dielectric Barrier Discharge (DBD) Plasma | Poly-m-aminophenol (PmAP) | Conductive film. mdpi.comdp.tech |

| o-Aminophenol | Mechanochemical Solid State Polymerization (MCSSP) | Poly(ortho-aminophenol) (POAP) | Nanostructured semiconductor thin film with a specific energy band gap. researchgate.net |

Utilization in Research Probes and Reagents for Biochemical Assays

The structural motif of this compound lends itself to the design and synthesis of research probes and reagents for biochemical assays. The amino and phenol (B47542) groups can be functionalized with reporter molecules, such as fluorophores or biotin, to create probes for detecting specific biological targets. The dichlorinated phenyl ring can influence the binding affinity and selectivity of these probes.

While direct applications of this compound as a research probe are not extensively documented, the broader class of aminophenols and their derivatives are utilized in this capacity. For example, high-throughput phenotypic profiling assays, like the Cell Painting assay, have been used to assess the biological activity of 4-amino-2,6-dichlorophenol, providing insights into its potential effects on cellular morphology. epa.gov

Furthermore, the synthesis of novel heteroaryl-substituted aminoalkyl azole compounds, which can act as pesticides, has been reported using 2-amino-4,6-dichlorophenol (B1218851) as a starting material. chemicalbook.com This demonstrates the potential for derivatizing the aminophenol core to create molecules with specific biological activities that can be used as tools in biochemical research.

Exploration of New Reactivities and Bio-Inspired Transformations

The exploration of new reactivities of this compound and related compounds is an active area of research. The interplay between the electron-donating aminoethyl and hydroxyl groups and the electron-withdrawing chloro substituents can lead to unique chemical behaviors.

Bio-inspired transformations, which mimic enzymatic processes, offer a promising avenue for discovering novel reactions. For example, the Heck cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been used to synthesize 1,3-diarylpropene derivatives that are structural analogues of naturally occurring stilbenoids and dihydrostilbenoids. mdpi.com This type of reaction could potentially be applied to derivatives of this compound to create complex molecules with potential biological activity.

The development of greener synthesis methods is also a key focus. For instance, mechanochemical solid-state polymerization (MCSSP) has been successfully employed to synthesize poly(ortho-aminophenol) in an environmentally friendly manner, avoiding the use of hazardous solvents. researchgate.net

Integration with Systems Chemistry and Supramolecular Assemblies

The principles of systems chemistry, which focuses on the emergent properties of complex chemical systems, can be applied to aminophenol derivatives. The ability of aminophenols to participate in hydrogen bonding and other non-covalent interactions makes them ideal candidates for the construction of supramolecular assemblies. researchgate.netresearchgate.net

These assemblies can exhibit a variety of structures, including infinite chains, dimers, trimers, and more complex motifs like the β-As cyclohexane (B81311) chair. researchgate.netresearchgate.net The specific supramolecular synthon formed is influenced by the steric and electronic properties of the aminophenol. researchgate.net The formation of these ordered structures can be driven by complementary molecular recognition, where specific interactions between molecules lead to the spontaneous formation of a larger, organized entity. ibm.com

The integration of aminophenol derivatives into supramolecular structures can lead to materials with novel properties and functions. For example, peptide-tetrapyrrole supramolecular self-assemblies have been developed that mimic natural functional structures and have applications in areas such as photocatalysis and biosensing. mdpi.com The incorporation of aminophenol units into such systems could provide additional control over the structure and function of the resulting materials.

Opportunities for Targeted Derivatization towards Specific Biological Targets

The structure of this compound provides a versatile scaffold for targeted derivatization to create molecules with high affinity and selectivity for specific biological targets. The amino group can serve as a handle for attaching various functionalities, including pharmacophores, targeting ligands, and imaging agents.

For example, the synthesis of hybrid molecules by combining 4-amino-2,6-dichlorophenol with other bioactive compounds, such as naproxen (B1676952) derivatives, has been proposed to create new therapeutic agents with potentially enhanced anti-inflammatory and analgesic effects. chemicalbull.com This approach allows for the development of multi-target drugs or compounds with improved pharmacokinetic properties.

The ability to synthesize a wide range of derivatives from aminophenol precursors opens up opportunities for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for the desired biological effect. This iterative process of design, synthesis, and testing is crucial for the development of new drugs and other bioactive molecules.

Q & A

Q. What safety protocols are critical when handling this compound in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products